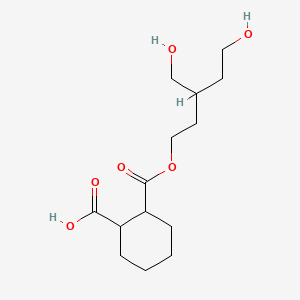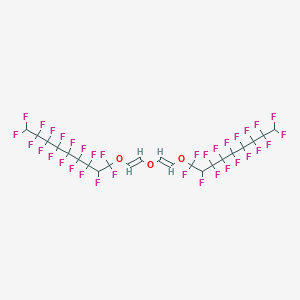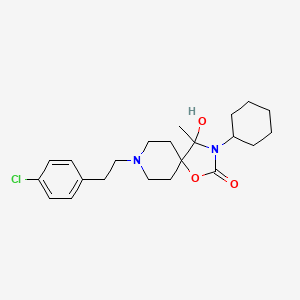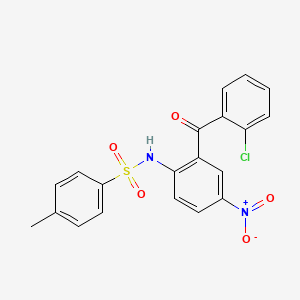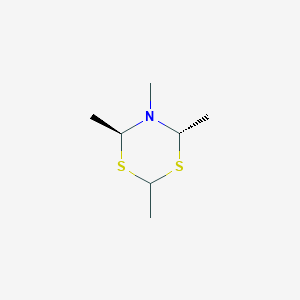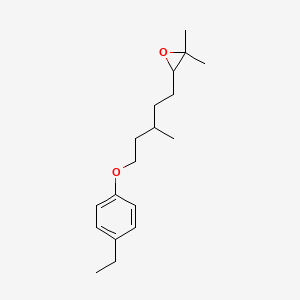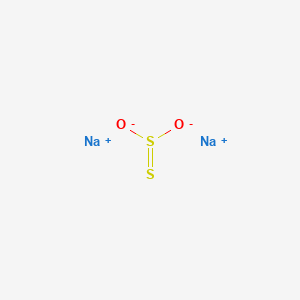
Sodium thiosulfite anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium thiosulfite anhydrous is an inorganic compound with the chemical formula Na₂S₂O₃. It is typically found as a white crystalline solid that is highly soluble in water. This compound is known for its reducing properties and is widely used in various industrial and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium thiosulfite anhydrous can be synthesized through several methods. One common method involves the reaction of sodium sulfite with sulfur. The reaction is typically carried out in an aqueous solution at elevated temperatures:
Na₂SO₃ + S → Na₂S₂O₃
Another method involves the reaction of sodium hydroxide with sulfur dioxide and sulfur:
2NaOH + SO₂ + S → Na₂S₂O₃ + H₂O
Industrial Production Methods
In industrial settings, sodium thiosulfite is often produced by reacting sodium sulfide with sulfur dioxide. This process is carried out in large reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium thiosulfite anhydrous undergoes various types of chemical reactions, including:
- Sodium thiosulfite can be oxidized to sodium sulfate.
Oxidation: 4Na₂S₂O₃ + O₂ → 2Na₂S₄O₆ + 2Na₂SO₄
It acts as a reducing agent in reactions with halogens.Reduction: Na₂S₂O₃ + I₂ → Na₂SO₄ + 2NaI
Sodium thiosulfite reacts with alkyl halides to form S-alkyl thiosulfates (Bunte salts).Substitution: Na₂S₂O₃ + RX → Na₂S₂O₃R + NaX
Common Reagents and Conditions
Common reagents used in reactions with sodium thiosulfite include halogens (e.g., iodine, bromine), acids (e.g., hydrochloric acid), and alkyl halides. These reactions are typically carried out in aqueous solutions under controlled temperatures to ensure optimal reaction rates and yields .
Major Products
The major products formed from reactions involving sodium thiosulfite include sodium sulfate, sodium halides, and S-alkyl thiosulfates. These products have various applications in different industries .
Scientific Research Applications
Sodium thiosulfite anhydrous has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium thiosulfite involves its role as a sulfur donor. In the treatment of cyanide poisoning, sodium thiosulfite reacts with cyanide to form the less toxic thiocyanate, which is then excreted from the body:
Na₂S₂O₃ + CN⁻ → NaSCN + Na₂SO₃
In the context of reducing ototoxicity from cisplatin, sodium thiosulfite acts by neutralizing reactive oxygen species and protecting the inner ear cells from damage .
Comparison with Similar Compounds
Sodium thiosulfite is often compared with other thiosulfates, such as potassium thiosulfate and lithium thiosulfate. While all these compounds share similar chemical properties, sodium thiosulfite is unique in its widespread use and availability. It is preferred in many applications due to its lower cost and higher solubility in water .
List of Similar Compounds
- Potassium thiosulfate (K₂S₂O₃)
- Lithium thiosulfate (Li₂S₂O₃)
- Thiosulfuric acid (H₂S₂O₃)
Sodium thiosulfite stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both industrial and medical fields .
Properties
CAS No. |
133413-26-0 |
|---|---|
Molecular Formula |
Na2O2S2 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
disodium;dioxido(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/2Na.H2O2S2/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChI Key |
LNGNZSMIUVQZOX-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=S)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


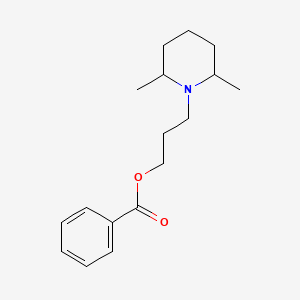
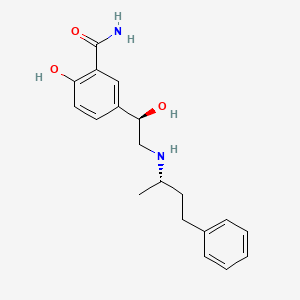
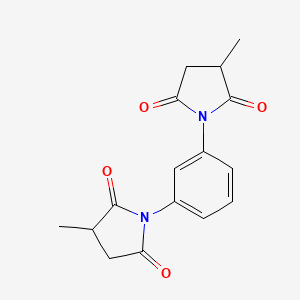
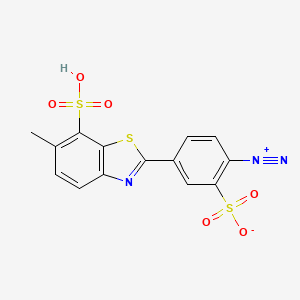

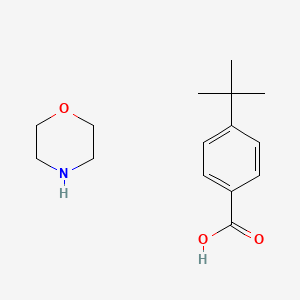
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
